molecular formula C22H30N6O B6534871 1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea CAS No. 1049287-04-8

1-cyclohexyl-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea

Cat. No. B6534871
CAS RN: 1049287-04-8
M. Wt: 394.5 g/mol
InChI Key: MAAFHTSGNGSCDE-UHFFFAOYSA-N
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Description

This compound is a urea derivative with a cyclohexyl group, a phenyl group, and a pyridazinyl group attached to the nitrogen atoms of the urea. The pyridazinyl group is further substituted with a methylpiperazinyl group .


Molecular Structure Analysis

The compound contains several functional groups including a urea, a phenyl ring, a cyclohexyl ring, a pyridazine ring, and a piperazine ring. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially participate in reactions typical for ureas, such as hydrolysis. The presence of the phenyl, cyclohexyl, pyridazine, and piperazine rings also suggests potential reactivity associated with these structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, urea derivatives are solid at room temperature and exhibit some degree of polarity due to the presence of the urea group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of urea derivatives and related compounds is a vibrant field of research with potential applications in medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-cyclohexyl-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-27-13-15-28(16-14-27)21-12-11-20(25-26-21)17-7-9-19(10-8-17)24-22(29)23-18-5-3-2-4-6-18/h7-12,18H,2-6,13-16H2,1H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAFHTSGNGSCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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